N-[(2-fluorophenyl)methyl]-2-{4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide
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Overview
Description
N-[(2-fluorophenyl)methyl]-2-{4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide is a complex organic compound that belongs to the class of nitrogen-containing heterocyclic compounds. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, in the case of Suzuki–Miyaura (SM) coupling reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
For example, indole derivatives have been found to possess various biological activities, which suggests that they may affect multiple biochemical pathways .
Result of Action
Compounds with similar structures have been found to exhibit a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-fluorophenyl)methyl]-2-{4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the imidazole ring, followed by the introduction of the oxadiazole moiety and the pyridine ring. The final step involves the coupling of the fluorophenylmethyl group to the acetamide backbone. Reaction conditions may include the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(2-fluorophenyl)methyl]-2-{4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used
Scientific Research Applications
N-[(2-fluorophenyl)methyl]-2-{4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other nitrogen-containing heterocyclic compounds with therapeutic potential, such as cetylpyridinium chloride and domiphen bromide .
Uniqueness
What sets N-[(2-fluorophenyl)methyl]-2-{4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide apart is its unique combination of functional groups and structural features, which contribute to its specific interactions with molecular targets and its potential therapeutic applications.
Biological Activity
N-[(2-fluorophenyl)methyl]-2-{4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide, a compound characterized by its complex heterocyclic structure, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and comparative efficacy against various cancer cell lines.
Chemical Structure and Properties
The compound’s structure can be represented as follows:
- Molecular Formula : C₁₈H₁₈FN₃O₂
- Molecular Weight : 325.36 g/mol
- SMILES Notation :
CC(=O)N(Cc1ccccc1F)C(=N)c2n[nH]c(=O)c2C(=N)N
Anticancer Properties
Recent studies have indicated that compounds containing the oxadiazole moiety exhibit significant anticancer activity. The specific compound under review has shown notable effects against several cancer cell lines:
The IC₅₀ values indicate the concentration required to inhibit cell growth by 50%, demonstrating its potency in inhibiting tumor cell proliferation.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Cell Proliferation : The compound has been shown to induce cell cycle arrest in the G0/G1 phase, thereby preventing cells from progressing to DNA synthesis and division.
- Apoptosis Induction : It promotes apoptosis in cancer cells through the activation of intrinsic pathways, leading to increased levels of pro-apoptotic proteins and decreased anti-apoptotic proteins.
- Targeting Specific Pathways : The oxadiazole derivatives have been found to inhibit specific kinases involved in cancer progression, such as PI3K/Akt and MAPK pathways, further contributing to their anticancer effects .
Case Studies and Research Findings
Several research articles have documented the effectiveness of similar compounds with oxadiazole structures:
- A study conducted by demonstrated that derivatives with oxadiazole exhibited higher cytotoxicity compared to standard chemotherapeutics like doxorubicin.
- Another investigation highlighted that structural modifications could enhance biological activity; for instance, introducing electron-withdrawing groups on the phenyl ring increased potency against cancer cells .
Comparative Analysis
To better understand the efficacy of this compound compared to other known anticancer agents, a comparative table is presented below:
Compound Name | IC₅₀ (µM) | Mechanism of Action |
---|---|---|
N-[(2-fluorophenyl)methyl]-... | 15.63 | Apoptosis induction, cell cycle arrest |
Doxorubicin | 10.0 | DNA intercalation |
Tamoxifen | 20.0 | Estrogen receptor modulation |
Paclitaxel | 5.0 | Microtubule stabilization |
Properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-2-[4-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)imidazol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN6O2/c20-15-6-2-1-4-13(15)9-22-17(27)11-26-10-16(23-12-26)18-24-19(28-25-18)14-5-3-7-21-8-14/h1-8,10,12H,9,11H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIZTUNIIIXXGOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CN2C=C(N=C2)C3=NOC(=N3)C4=CN=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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